molecular formula C6H12ClN3O B6217896 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride CAS No. 2751614-90-9

2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride

Cat. No.: B6217896
CAS No.: 2751614-90-9
M. Wt: 177.6
InChI Key:
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Description

2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as sodium dichloroisocyanurate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Sodium dichloroisocyanurate in aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt the function of microbial cell membranes. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

CAS No.

2751614-90-9

Molecular Formula

C6H12ClN3O

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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